Telratolimod

Catalog No.
S534884
CAS No.
1359993-59-1
M.F
C36H59N5O2
M. Wt
593.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Telratolimod

CAS Number

1359993-59-1

Product Name

Telratolimod

IUPAC Name

N-[4-(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)oxybutyl]octadecanamide

Molecular Formula

C36H59N5O2

Molecular Weight

593.9 g/mol

InChI

InChI=1S/C36H59N5O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-27-33(42)38-28-22-23-29-43-41-32(26-6-4-2)40-34-35(41)30-24-20-21-25-31(30)39-36(34)37/h20-21,24-25H,3-19,22-23,26-29H2,1-2H3,(H2,37,39)(H,38,42)

InChI Key

RRTPWQXEERTRRK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCCON1C(=NC2=C1C3=CC=CC=C3N=C2N)CCCC

Solubility

Soluble in DMSO

Synonyms

MEDI-9197; MEDI 9197; MEDI9197; 3M-052; 3M 052; 3M052; telratolimod;

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCCCON1C(=NC2=C1C3=CC=CC=C3N=C2N)CCCC

Description

The exact mass of the compound Telratolimod is 593.4669 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

Telratolimod is a synthetic TLR9 (Toll-like receptor 9) agonist. TLRs are proteins on the surface of immune cells that recognize specific molecules associated with pathogens or damaged cells. By activating TLR9, telratolimod is believed to trigger a cascade of immune responses, including:

  • Increased production of inflammatory cytokines: These signaling molecules help activate and recruit immune cells to the tumor site [].
  • Enhanced antigen presentation: This process allows immune cells to recognize and target cancer cells more effectively [].
  • Activation of cytotoxic T lymphocytes (CTLs): These specialized immune cells can directly kill tumor cells [].

Research Applications

Telratolimod is being investigated in clinical trials for the treatment of various cancers, including:

  • Melanoma: An aggressive form of skin cancer [].
  • Metastatic castration-resistant prostate cancer (mCRPC): A type of advanced prostate cancer.
  • Other solid tumors: Early-stage studies are exploring telratolimod's potential in other cancers as well [].

Telratolimod is a synthetic compound that acts as an agonist for Toll-like receptor 7 and Toll-like receptor 8, which are critical components of the innate immune system. These receptors are located on the surface of immune cells and play a significant role in recognizing pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). By activating these receptors, telratolimod triggers a series of immune responses aimed at enhancing the body's ability to combat cancer and infections . The compound is also known by its developmental names, MEDI9197 and 3M-052, and is currently being investigated in clinical trials for its potential therapeutic applications in various cancers .

Telratolimod's antitumor activity is attributed to its ability to activate TLR7 and TLR8. These receptors are expressed on immune cells like dendritic cells []. Upon binding to telratolimod, TLR7/8 trigger a cascade of events leading to the production of pro-inflammatory cytokines, including interferon-alpha (IFN-α) and tumor necrosis factor-alpha (TNF-α) [, ]. These cytokines activate various immune cells, including cytotoxic T-lymphocytes (CTLs) and B-lymphocytes, which can then recognize and destroy tumor cells [].

Studies in animal models suggest that intratumoral administration of teltratolimod reduces tumor growth and increases metastasis-free survival []. It may also enhance the effectiveness of other immunotherapies, such as anti-PD-1 antibodies [].

Involving telratolimod is limited, it is understood that the compound undergoes hydrolysis in biological environments, leading to the release of its active components that interact with Toll-like receptors. This interaction initiates downstream signaling pathways that result in the production of pro-inflammatory cytokines like interferon-alpha and tumor necrosis factor-alpha .

Telratolimod exhibits significant biological activity through its action on Toll-like receptors 7 and 8. Upon activation, these receptors stimulate immune cells such as dendritic cells and macrophages to produce pro-inflammatory cytokines, enhancing the immune response against tumors . Studies have shown that telratolimod can reduce tumor growth and increase metastasis-free survival in animal models, suggesting its potential as an immunotherapeutic agent . Additionally, it may enhance the efficacy of other immunotherapies, such as anti-PD-1 antibodies, by promoting a more robust immune response.

Telratolimod is primarily being investigated for its applications in cancer immunotherapy. Its ability to activate Toll-like receptors makes it a candidate for enhancing antitumor immunity through the recruitment and activation of various immune cells . Clinical trials are underway to evaluate its effectiveness in treating different types of cancers, including melanoma and other solid tumors . Furthermore, its potential use as an adjuvant in vaccines is being explored due to its immunostimulatory properties .

Studies have demonstrated that telratolimod interacts with various immune cells within the tumor microenvironment. For instance, when loaded into adipocytes, telratolimod enhances the recruitment of macrophages and promotes their polarization towards the M1 phenotype, which is associated with antitumor activity . This mechanism suggests that telratolimod not only stimulates direct immune responses but also modifies the tumor microenvironment to favor an immune-mediated attack on cancer cells.

Several compounds share similarities with telratolimod in terms of their mechanism of action as Toll-like receptor agonists. Below is a comparison highlighting their uniqueness:

Compound NameTLR Target(s)Unique Features
TelratolimodTLR7, TLR8Lipid-conjugated for enhanced delivery; strong antitumor effects.
ResiquimodTLR7Topical application; used primarily for skin cancers.
ImiquimodTLR7Approved for superficial basal cell carcinoma; acts topically.
CpG OligodeoxynucleotidesTLR9Potent inducer of Th1 responses; used in vaccine adjuvants.
Monophosphoryl lipid ATLR4Used in vaccine formulations; enhances Th1-type immunity.

Telratolimod's unique lipid conjugation allows for targeted delivery within tumors, setting it apart from other compounds that may lack such specificity or delivery mechanisms .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

11.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

593.46687614 g/mol

Monoisotopic Mass

593.46687614 g/mol

Heavy Atom Count

43

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

16598XQ2BT

Dates

Modify: 2024-04-14
1: Smirnov D, Schmidt JJ, Capecchi JT, Wightman PD. Vaccine adjuvant activity of 3M-052: an imidazoquinoline designed for local activity without systemic cytokine induction. Vaccine. 2011 Jul 26;29(33):5434-42. doi: 10.1016/j.vaccine.2011.05.061. PubMed PMID: 21641953.
2: Singh M, Khong H, Dai Z, Huang XF, Wargo JA, Cooper ZA, Vasilakos JP, Hwu P, Overwijk WW. Effective innate and adaptive antimelanoma immunity through localized TLR7/8 activation. J Immunol. 2014 Nov 1;193(9):4722-31. doi: 10.4049/jimmunol.1401160. PubMed PMID: 25252955; PubMed Central PMCID: PMC4201984.
3: Zhao BG, Vasilakos JP, Tross D, Smirnov D, Klinman DM. Combination therapy targeting toll like receptors 7, 8 and 9 eliminates large established tumors. J Immunother Cancer. 2014 May 13;2:12. doi: 10.1186/2051-1426-2-12. PubMed PMID: 24982761; PubMed Central PMCID: PMC4075973.
4: Fox CB, Orr MT, Van Hoeven N, Parker SC, Mikasa TJ, Phan T, Beebe EA, Nana GI, Joshi SW, Tomai MA, Elvecrog J, Fouts TR, Reed SG. Adsorption of a synthetic TLR7/8 ligand to aluminum oxyhydroxide for enhanced vaccine adjuvant activity: A formulation approach. J Control Release. 2016 Dec 28;244(Pt A):98-107. doi: 10.1016/j.jconrel.2016.11.011. PubMed PMID: 27847326; PubMed Central PMCID: PMC5176129.

Explore Compound Types